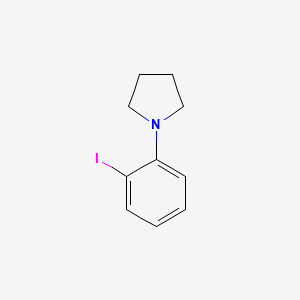
N-(tert-Butoxycarbonyl)-3-nitro-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-3-nitro-L-valine: is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a nitro group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of 3-nitro-L-valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrially, the protection of amino acids with the Boc group is achieved using similar reagents but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(tert-Butoxycarbonyl)-3-nitro-L-valine can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Removal of the Boc group to yield 3-nitro-L-valine.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its role in drug development, particularly in the synthesis of peptide-based drugs .
Industry:
Mechanism of Action
The mechanism by which N-(tert-Butoxycarbonyl)-3-nitro-L-valine exerts its effects involves the protection of the amino group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-L-valine: Similar structure but without the nitro group.
N-(tert-Butoxycarbonyl)-3-amino-L-valine: Contains an amino group instead of a nitro group.
Uniqueness:
Properties
CAS No. |
824956-50-5 |
|---|---|
Molecular Formula |
C10H18N2O6 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobutanoic acid |
InChI |
InChI=1S/C10H18N2O6/c1-9(2,3)18-8(15)11-6(7(13)14)10(4,5)12(16)17/h6H,1-5H3,(H,11,15)(H,13,14)/t6-/m1/s1 |
InChI Key |
AGCWPGIFXWPEKR-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



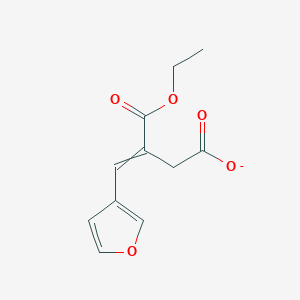
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)

![4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine](/img/structure/B12525431.png)
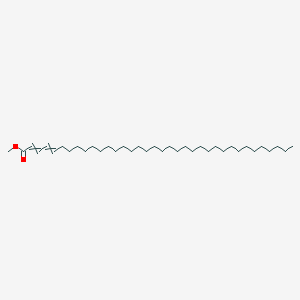
![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)

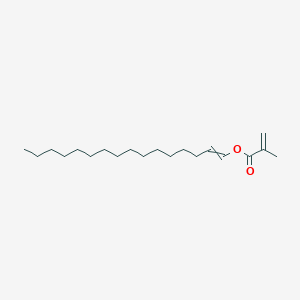
![1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene](/img/structure/B12525461.png)
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
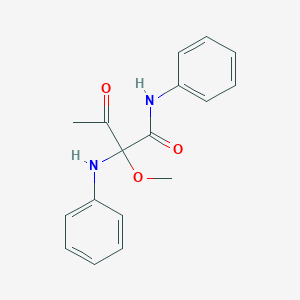
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)
